2-(4-acetylphenyl)-5,6-dibromohexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Description
4-(4-ACETYLPHENYL)-8,9-DIBROMO-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of an acetylphenyl group, two bromine atoms, and an azatricyclo framework. Its molecular formula is C17H15Br2NO3, and it has a significant role in various scientific research fields due to its unique chemical properties.
Properties
Molecular Formula |
C17H15Br2NO3 |
|---|---|
Molecular Weight |
441.1 g/mol |
IUPAC Name |
4-(4-acetylphenyl)-8,9-dibromo-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C17H15Br2NO3/c1-7(21)8-2-4-9(5-3-8)20-16(22)12-10-6-11(13(12)17(20)23)15(19)14(10)18/h2-5,10-15H,6H2,1H3 |
InChI Key |
UAQPZHIVHYIOIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C(C4Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ACETYLPHENYL)-8,9-DIBROMO-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable tricyclic precursor, followed by the introduction of the acetylphenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride (AlCl3), and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-(4-ACETYLPHENYL)-8,9-DIBROMO-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, where nucleophiles like hydroxide ions (OH-) or amines (NH2-) replace the bromine atoms, forming new derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Aqueous NaOH or NH3 in ethanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
4-(4-ACETYLPHENYL)-8,9-DIBROMO-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-ACETYLPHENYL)-8,9-DIBROMO-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-ACETYLPHENYL)-4-AZATRICYCLO[5.2.1.0(2),6]DECANE-3,5-DIONE: Similar structure but lacks the bromine atoms.
4-OXATRICYCLO[5.2.1.0(2),6]DEC-8-ENE-3,5-DIONE: Contains an oxygen atom in the tricyclic framework.
Uniqueness
4-(4-ACETYLPHENYL)-8,9-DIBROMO-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE is unique due to the presence of both bromine atoms and the acetylphenyl group, which confer distinct chemical reactivity and biological activity. The bromine atoms enhance its electrophilic character, making it more reactive in substitution reactions, while the acetylphenyl group contributes to its potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
